Cas no 1396707-75-7 (1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea)

1-(2-Chlorophenyl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea is a synthetic organic compound featuring a urea core functionalized with a 2-chlorophenyl group and a pyrazolo[1,5-a]pyridin-3-ylmethyl moiety. This structure imparts potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The chlorophenyl substitution may enhance binding affinity in target interactions, while the pyrazolo[1,5-a]pyridine scaffold contributes to diverse biological activity profiles, including kinase inhibition or receptor modulation. Its well-defined heterocyclic framework offers opportunities for further derivatization, making it a versatile building block for research applications. The compound's purity and stability under standard conditions ensure reliable performance in synthetic and screening workflows.
1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea structure
1396707-75-7 structure
Product Name:1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea
CAS No:1396707-75-7
MF:C15H13ClN4O
MW:300.742921590805
CID:5999180
PubChem ID:71790770
Update Time:2025-10-29

1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea
    • 1-(2-chlorophenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
    • AKOS024540635
    • 1-(2-chlorophenyl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea
    • VU0538215-1
    • F6230-0311
    • 1396707-75-7
    • Inchi: 1S/C15H13ClN4O/c16-12-5-1-2-6-13(12)19-15(21)17-9-11-10-18-20-8-4-3-7-14(11)20/h1-8,10H,9H2,(H2,17,19,21)
    • InChI Key: JOMVJEGGOAEYGR-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1Cl)C(NCC1=C2N(N=C1)C=CC=C2)=O

Computed Properties

  • Exact Mass: 300.0777887g/mol
  • Monoisotopic Mass: 300.0777887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 58.4Ų

1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea Pricemore >>

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Additional information on 1-(2-chlorophenyl)-3-({pyrazolo1,5-apyridin-3-yl}methyl)urea

Research Briefing on 1-(2-chlorophenyl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS: 1396707-75-7)

This research briefing provides an in-depth analysis of the latest scientific advancements related to the compound 1-(2-chlorophenyl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS: 1396707-75-7). The compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, mechanism of action, and potential as a drug candidate for various diseases.

The compound, identified by its CAS number 1396707-75-7, is a urea derivative featuring a pyrazolo[1,5-a]pyridine scaffold. This structural motif is known for its versatility in drug design, often contributing to enhanced binding affinity and selectivity towards biological targets. Recent research has focused on elucidating the compound's interactions with specific enzymes or receptors, which could pave the way for novel therapeutic interventions.

One of the key findings from recent studies is the compound's inhibitory activity against certain kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. In vitro and in vivo experiments have demonstrated promising results, with the compound showing potent inhibition at nanomolar concentrations. These findings suggest its potential as a lead compound for further optimization and development.

Another area of interest is the compound's pharmacokinetic profile. Preliminary data indicate favorable absorption and distribution properties, although further studies are needed to assess its metabolic stability and potential toxicity. Researchers are also investigating the compound's ability to cross the blood-brain barrier, which could expand its applicability to neurological disorders.

In conclusion, 1-(2-chlorophenyl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea represents a promising candidate for drug development, with its unique chemical structure and biological activity. Ongoing research aims to address the remaining challenges, such as optimizing its selectivity and reducing off-target effects. The compound's potential to address unmet medical needs makes it a valuable subject for continued investigation in the field of chemical biology and medicinal chemistry.

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